molecular formula C10H10O3 B588030 3-Acetoxy-5-hydroxy styrene CAS No. 920489-98-1

3-Acetoxy-5-hydroxy styrene

Cat. No.: B588030
CAS No.: 920489-98-1
M. Wt: 178.187
InChI Key: MKGQHSMFHGYADS-UHFFFAOYSA-N
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Description

3-Acetoxy-5-hydroxy styrene: is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is also known by its IUPAC name, 3-hydroxy-5-vinylphenyl acetate . This compound is characterized by the presence of both acetoxy and hydroxy functional groups attached to a styrene backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Acetoxy-5-hydroxy styrene typically involves the acetylation of 3,5-dihydroxy styrene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent over-acetylation and to ensure high yield .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Acetoxy-5-hydroxy styrene involves its interaction with enzymes that catalyze acetylation and deacetylation reactions. The acetoxy group can be hydrolyzed to release acetic acid, while the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities and affect various biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

3-Acetoxy-5-hydroxy styrene is unique due to the presence of both acetoxy and hydroxy groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research and industrial applications .

Properties

IUPAC Name

(3-ethenyl-5-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQHSMFHGYADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700728
Record name 3-Ethenyl-5-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920489-98-1
Record name 3-Ethenyl-5-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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